molecular formula C15H10ClNOS B14634914 2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one CAS No. 54913-29-0

2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one

Cat. No.: B14634914
CAS No.: 54913-29-0
M. Wt: 287.8 g/mol
InChI Key: JQPYCRYRUSBLPR-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one is a chemical compound that belongs to the class of benzothiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one typically involves the condensation of 2-chlorobenzaldehyde with 2-aminothiophenol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazine ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of substituted benzothiazine derivatives.

Scientific Research Applications

2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one
  • 2-[(2-chlorophenyl)methylidene]-4-methyl-3-oxo-N-(3-pyridinylmethyl)-1,4-benzothiazine-6-carboxamide
  • 2,2,2-trichloro-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Uniqueness

2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one is unique due to its specific substitution pattern and the presence of the benzothiazine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. The presence of the chlorophenyl group also enhances its biological activity, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

54913-29-0

Molecular Formula

C15H10ClNOS

Molecular Weight

287.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C15H10ClNOS/c16-11-6-2-1-5-10(11)9-14-15(18)17-12-7-3-4-8-13(12)19-14/h1-9H,(H,17,18)

InChI Key

JQPYCRYRUSBLPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC3=CC=CC=C3S2)Cl

Origin of Product

United States

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